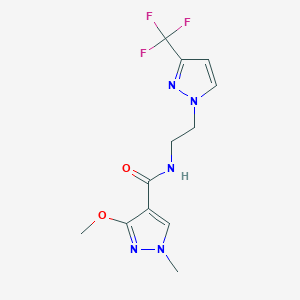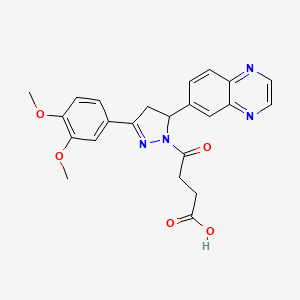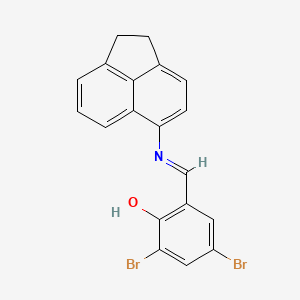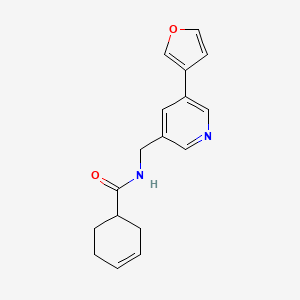![molecular formula C17H17N3O3S2 B2783656 2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 878712-68-6](/img/structure/B2783656.png)
2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of thieno[2,3-d]pyrimidin-2-yl, which is a heterocyclic compound. It has a sulfanyl group attached to the 2-position of the thieno[2,3-d]pyrimidin-2-yl ring and an acetamide group attached to the sulfanyl group. The acetamide group is further substituted with a 3-methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its IUPAC name. It contains a thieno[2,3-d]pyrimidin-2-yl ring, which is a bicyclic system with a sulfur atom in one of the rings. The presence of various functional groups like sulfanyl, acetamide, and methoxyphenyl also contributes to its molecular structure .Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on the reactivity of its functional groups. For instance, the sulfanyl group might undergo oxidation or substitution reactions, and the acetamide group might participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties like solubility, melting point, boiling point, etc .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The compound’s thienopyrimidine scaffold suggests potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, investigating mechanisms such as inhibition of cell proliferation, induction of apoptosis, and interference with cell cycle progression. Further studies are needed to elucidate its specific targets and efficacy against different cancer types .
Anti-inflammatory Activity
Given the presence of a thienopyrimidine moiety, this compound may exhibit anti-inflammatory properties. Researchers have evaluated its impact on inflammatory pathways, including cytokine production, NF-κB signaling, and COX-2 expression. Understanding its anti-inflammatory mechanisms could lead to novel therapeutic strategies .
Antimicrobial Potential
The acetamide group in the compound suggests possible antimicrobial activity. Studies have investigated its effects against bacteria, fungi, and even drug-resistant strains. Researchers aim to determine its mode of action and evaluate its potential as a new antimicrobial agent .
Kinase Inhibition
Thienopyrimidines often interact with kinases, making them attractive candidates for drug development. This compound may inhibit specific kinases involved in cellular signaling pathways. Researchers have explored its kinase selectivity and potential applications in diseases related to aberrant kinase activity .
Neuroprotective Effects
The methoxyphenyl group in the compound hints at neuroprotective properties. Investigations have focused on its ability to mitigate oxidative stress, modulate neurotransmitter release, and enhance neuronal survival. Understanding its impact on neurodegenerative diseases is an ongoing area of research .
Metabolic Disorders
Researchers have explored the compound’s effects on metabolic pathways, including glucose metabolism, lipid homeostasis, and insulin sensitivity. Its potential as a therapeutic agent for metabolic disorders (e.g., diabetes, obesity) warrants further investigation .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-10-7-13-15(25-10)19-17(20(2)16(13)22)24-9-14(21)18-11-5-4-6-12(8-11)23-3/h4-8H,9H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAQJCVOOODOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)C)SCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2783581.png)
![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2783582.png)
![1-[2-(4-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2783583.png)


![5-((3-Methylbenzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2783590.png)

![1-(benzo[d]oxazol-2-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2783592.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2783593.png)
